2,6-Di-(boc-amino)pyridine
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Overview
Description
2,6-Di-(tert-butoxycarbonylamino)pyridine is a compound that belongs to the class of pyridine derivatives It is characterized by the presence of two tert-butoxycarbonyl (Boc) protected amino groups at the 2 and 6 positions of the pyridine ring The Boc group is commonly used in organic synthesis to protect amines during chemical reactions, as it can be easily removed under mild acidic conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-(tert-butoxycarbonylamino)pyridine typically involves the protection of the amino groups on a pyridine ring. One common method is the reaction of 2,6-diaminopyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) or 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane (DCM). The reaction is usually carried out at room temperature and yields the desired Boc-protected product .
Industrial Production Methods
While specific industrial production methods for 2,6-Di-(tert-butoxycarbonylamino)pyridine are not widely documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions mentioned above for higher yields and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Di-(tert-butoxycarbonylamino)pyridine can undergo various chemical reactions, including:
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Various electrophiles, depending on the desired substitution.
Coupling: Palladium catalysts and boronic acids or esters for Suzuki-Miyaura coupling.
Major Products Formed
Deprotection: 2,6-Diaminopyridine.
Substitution: Various substituted pyridine derivatives.
Coupling: Biaryl compounds when used in Suzuki-Miyaura coupling.
Scientific Research Applications
2,6-Di-(tert-butoxycarbonylamino)pyridine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
Medicinal Chemistry: The compound can be used in the synthesis of potential pharmaceutical agents, where the Boc groups protect the amino functionalities during various synthetic steps.
Material Science: It can be used in the preparation of functional materials, such as polymers and ligands for catalysis.
Mechanism of Action
The primary function of 2,6-Di-(tert-butoxycarbonylamino)pyridine is to serve as a protected intermediate in organic synthesis. The Boc groups protect the amino functionalities from unwanted reactions, allowing for selective transformations at other positions on the molecule. Upon completion of the desired synthetic steps, the Boc groups can be removed to reveal the free amines, which can then participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
2,6-Diaminopyridine: The unprotected form of 2,6-Di-(tert-butoxycarbonylamino)pyridine.
2,6-Di-(benzyloxycarbonylamino)pyridine: Another protected form with benzyloxycarbonyl (Cbz) groups instead of Boc groups.
2,6-Di-(fluorenylmethoxycarbonylamino)pyridine: A protected form with fluorenylmethoxycarbonyl (Fmoc) groups.
Uniqueness
2,6-Di-(tert-butoxycarbonylamino)pyridine is unique due to the ease of removal of the Boc groups under mild acidic conditions, which makes it a versatile protecting group in organic synthesis. The Boc group is stable under basic conditions, allowing for selective deprotection and further functionalization .
Properties
IUPAC Name |
tert-butyl N-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-14(2,3)21-12(19)17-10-8-7-9-11(16-10)18-13(20)22-15(4,5)6/h7-9H,1-6H3,(H2,16,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPCQNKHMFGPLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CC=C1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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